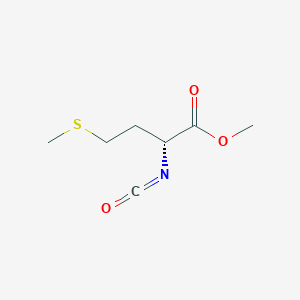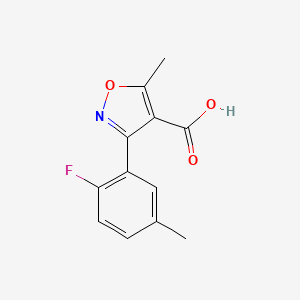
N-Acetyl-3-hydroxy-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-3-hydroxy-L-valine is an organic compound belonging to the class of N-acyl-alpha amino acids. These compounds contain an alpha amino acid with an acyl group at its terminal nitrogen atom. This compound is a derivative of L-valine, an essential amino acid that plays a crucial role in various metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl derivatives of alpha-amino acids, including N-Acetyl-3-hydroxy-L-valine, can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically involves the acetylation of the amino group of L-valine, followed by hydroxylation at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve microbial metabolic engineering. For example, Corynebacterium glutamicum can be genetically engineered to produce branched-chain amino acids, including L-valine, which can then be chemically modified to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-3-hydroxy-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The acetyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can revert it to the original hydroxyl group .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-3-hydroxy-L-valine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other valuable chemicals
Wirkmechanismus
The mechanism of action of N-Acetyl-3-hydroxy-L-valine involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The molecular targets and pathways involved include branched-chain aminotransferase and the branched-chain ketoacid dehydrogenase complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Acetyl-3-hydroxy-L-valine include:
- N-Acetyl-L-valine
- N-Acetyl-L-leucine
- N-Acetyl-L-isoleucine
Uniqueness
This compound is unique due to the presence of both an acetyl group and a hydroxyl group on the valine backbone. This dual functionalization allows it to participate in a wider range of chemical reactions compared to its non-hydroxylated counterparts .
Eigenschaften
CAS-Nummer |
63768-76-3 |
|---|---|
Molekularformel |
C7H13NO4 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1 |
InChI-Schlüssel |
IUBJGVMYAUKPGJ-RXMQYKEDSA-N |
Isomerische SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)O |
Kanonische SMILES |
CC(=O)NC(C(=O)O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoicacid](/img/structure/B15306825.png)
![1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B15306834.png)


![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)



